

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-(pyridin-4-yl)propanoic acid

Cat. No.: B158243

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-4-Pyridylalanine (4-Pal) is a non-proteinogenic α -amino acid, structurally analogous to phenylalanine, where the phenyl ring is replaced by a pyridin-4-yl group. This substitution imparts unique physicochemical properties, including altered polarity, basicity, and hydrogen bonding capabilities, making it a valuable building block in medicinal chemistry and peptide design. Its incorporation into peptides can enhance aqueous solubility, modulate biological activity, and introduce a site for metal coordination or further chemical modification.^[1] This guide provides a comprehensive overview of the core physicochemical properties of L-4-Pyridylalanine, detailed experimental protocols for their determination, and graphical representations of relevant experimental workflows.

Core Physicochemical Properties

The key physicochemical parameters of L-4-Pyridylalanine are summarized in the table below. These properties are fundamental to understanding its behavior in biological and chemical systems, guiding its application in drug design and peptide synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[2]
Molecular Weight	166.18 g/mol	[2]
CAS Number	37535-49-2	[2]
Physical Form	White to off-white powder/crystals	[3]
Melting Point	234-235 °C (for DL-racemic mixture)	[4]
pKa Values	pKa ₁ (~2-3, α -carboxyl), pKa ₂ (~5-6, pyridyl N), pKa ₃ (~9-10, α -amino)	Predicted[5]
Solubility	Soluble in aqueous solutions; enhances peptide solubility	[1]

Note: Experimental pKa and specific quantitative solubility data are not readily available in the cited literature; values are based on predictions and qualitative descriptions.

Spectroscopic and Analytical Data

Spectroscopic analysis provides a fingerprint for the identification and characterization of 4-Pyridylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of 4-Pyridylalanine.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the α -proton (H α), the two β -protons (H β), and the protons of the pyridine ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons (H α and H β) resonate further upfield.[6][7][8][9]
- ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) in the range of δ 170-180 ppm. The carbons of the pyridine ring will appear between δ 120-150

ppm, while the α -carbon (C α) and β -carbon (C β) will have chemical shifts around δ 55-60 ppm and δ 35-40 ppm, respectively.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Pyridylalanine reveals the presence of its key functional groups. The data is typically acquired from a sample prepared as a KBr wafer.[2]

Wavenumber Range (cm $^{-1}$)	Vibration	Functional Group
3200-2500	O-H stretch (broad)	Carboxylic acid
3100-3000	N-H stretch	Amino group (as -NH $_3^+$)
~1700	C=O stretch	Carboxylic acid
~1600	C=C and C=N stretch	Pyridine ring
~1500	N-H bend	Amino group (as -NH $_3^+$)

These are typical ranges for amino acids and pyridine-containing compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties.

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa values by monitoring pH changes in a solution of 4-Pyridylalanine upon the incremental addition of a strong acid or base.

Materials:

- L-4-Pyridylalanine
- 0.1 M Hydrochloric Acid (HCl), standardized

- 0.1 M Sodium Hydroxide (NaOH), standardized
- Deionized water
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette

Procedure:

- **Sample Preparation:** Accurately weigh a sample of L-4-Pyridylalanine and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).
- **Acidification:** Lower the pH of the solution to ~1.5 by adding 0.1 M HCl to ensure all functional groups are fully protonated.
- **Titration:** Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding it in small, precise increments.
- **Data Collection:** Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~11.5.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The curve will show three inflection points corresponding to the pKa values of the α -carboxyl, pyridyl nitrogen, and α -amino groups. The pH at the midpoint of each buffering region (half-equivalence point) corresponds to the pKa of that ionizable group.^[5]

Protocol for Solubility Measurement

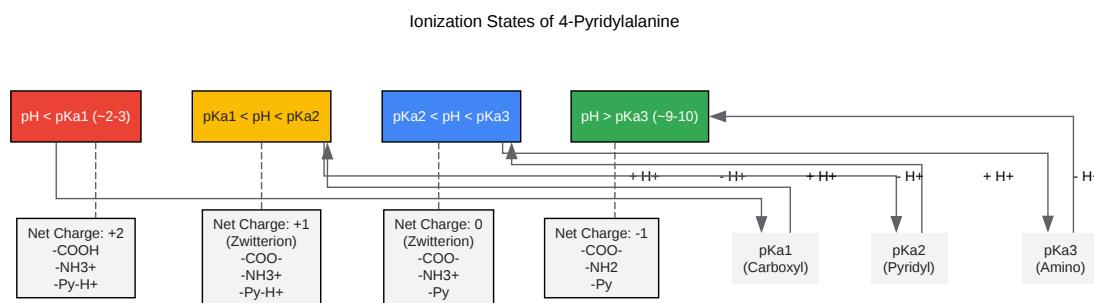
This protocol outlines a method for determining the solubility of 4-Pyridylalanine in various solvents.

Materials:

- L-4-Pyridylalanine

- Selected solvents (e.g., water, ethanol, buffer solutions at various pH)
- Vials with screw caps
- Thermostatic shaker or water bath
- Analytical balance
- Centrifuge
- Spectrophotometer or HPLC system for concentration analysis

Procedure:

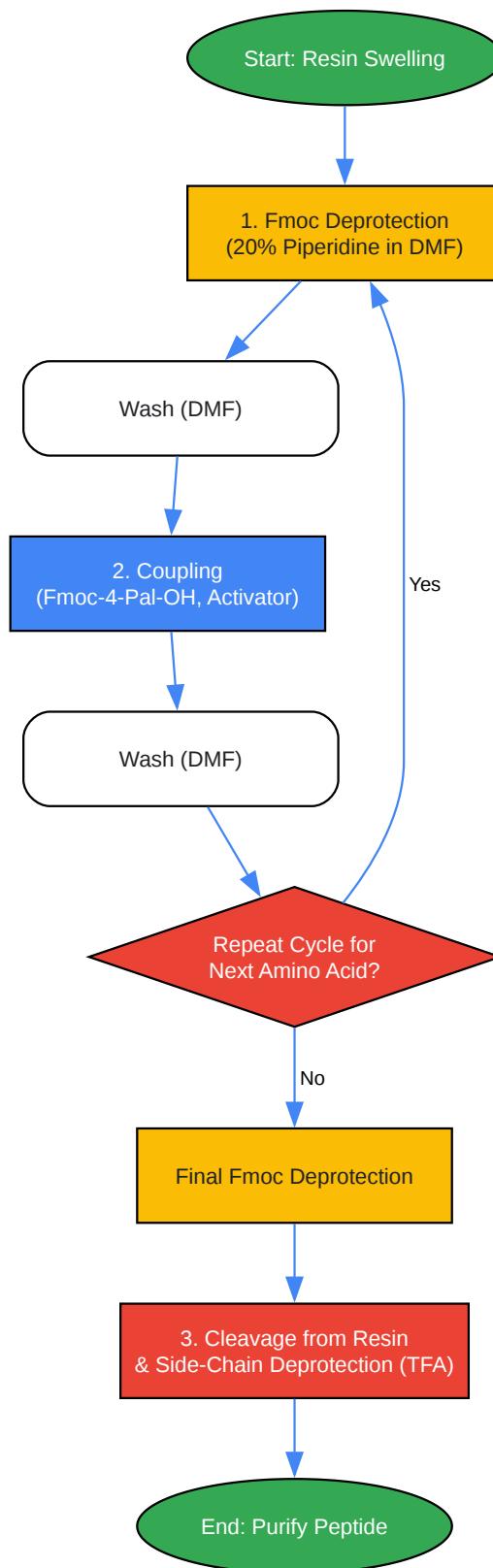

- Sample Preparation: Add an excess amount of L-4-Pyridylalanine to a series of vials, each containing a known volume of a specific solvent.
- Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
- Sample Analysis: Carefully withdraw a precise aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent and determine the concentration of dissolved 4-Pyridylalanine using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.

Logical and Experimental Workflows

Ionization States of 4-Pyridylalanine

The charge state of 4-Pyridylalanine is dependent on the pH of its environment. Understanding its ionization is critical for predicting its behavior in drug formulation and biological systems.

The following diagram illustrates the predominant species at different pH ranges relative to its pKa values.



[Click to download full resolution via product page](#)

Caption: Predominant ionization states of 4-Pyridylalanine across different pH ranges.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

4-Pyridylalanine is frequently used in SPPS to create modified peptides. The workflow typically involves the use of Fmoc-protected 4-Pal-OH.

[Click to download full resolution via product page](#)

Caption: General workflow for incorporating Fmoc-L-4-Pyridylalanine into a peptide via SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(4-Pyridyl)-DL-alanine CAS#: 1956-21-4 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. compoundchem.com [compoundchem.com]
- 9. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000161) [hmdb.ca]
- 11. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158243#physicochemical-properties-of-4-pyridylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com